molecular formula C21H21ClN2O B11003679 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

Cat. No.: B11003679
M. Wt: 352.9 g/mol
InChI Key: XENCPAJTHGHZLS-UHFFFAOYSA-N
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Description

6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolylamine , is a chemical compound with the following structure:

Structure: C13H14ClN3O\text{Structure: } \text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O} Structure: C13​H14​ClN3​O

Preparation Methods

The efficient asymmetric synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide involves a key step an : The efficient asymmetric synthesis of this compound involves a key step: an asymmetric reductive amination directed by chiral (phenyl)ethylamines. This method yields up to 96% disastereoselectivity . Unfortunately, detailed industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

  • Reductive amination : As mentioned earlier, this is a crucial step in its synthesis.
  • Oxidation and reduction reactions.
  • Substitution reactions with appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include intermediates for further functionalization or bioactivity.

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide finds applications in:

  • Medicinal chemistry : It may serve as a lead compound for drug development.
  • Biological research : Investigating its effects on cellular processes.
  • Industry : Potential use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways . detailed studies are needed to elucidate this fully.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C21H21ClN2O/c22-15-10-11-18-17(13-15)16-7-4-8-19(21(16)24-18)23-20(25)12-9-14-5-2-1-3-6-14/h1-3,5-6,10-11,13,19,24H,4,7-9,12H2,(H,23,25)

InChI Key

XENCPAJTHGHZLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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